1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinecarboxamide is a dimethoxybenzene.
Scientific Research Applications
Antimicrobial Applications :
- A study by Spoorthy et al. (2021) explored the synthesis and antimicrobial evaluation of compounds related to the queried chemical structure. They found that these compounds exhibited significant anti-microbial activity, highlighting their potential use in combating bacterial infections (Spoorthy et al., 2021).
- Similarly, Khalid et al. (2016) synthesized N-substituted derivatives of a similar structure and reported moderate to significant antibacterial activity, suggesting potential applications in treating bacterial infections (Khalid et al., 2016).
Biochemical Studies and Molecular Docking :
- The study by Talupur et al. (2021) focused on the synthesis and docking studies of analogous compounds, examining their interaction with biological targets. This research provides insights into the potential therapeutic applications of these compounds (Talupur et al., 2021).
Potential in Treating Tuberculosis :
- Jeankumar et al. (2013) investigated thiazole-aminopiperidine hybrid analogues, which are structurally related, for their activity against Mycobacterium tuberculosis. This study suggests a potential application in developing new treatments for tuberculosis (Jeankumar et al., 2013).
Properties
Molecular Formula |
C22H26N4O5S2 |
---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C22H26N4O5S2/c1-30-18-7-6-15(14-19(18)31-2)8-11-23-22(27)16-9-12-26(13-10-16)33(28,29)20-5-3-4-17-21(20)25-32-24-17/h3-7,14,16H,8-13H2,1-2H3,(H,23,27) |
InChI Key |
RILWIHZZVLHXNW-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC4=NSN=C43)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC4=NSN=C43)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.